molecular formula C18H20N4O2 B11201170 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B11201170
M. Wt: 324.4 g/mol
InChI Key: ONFSKYLPEGKCBI-UHFFFAOYSA-N
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Description

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C18H20N4O2/c1-2-3-9-21-12-20-16-14(13-7-5-4-6-8-13)10-22(11-15(19)23)17(16)18(21)24/h4-8,10,12H,2-3,9,11H2,1H3,(H2,19,23)

InChI Key

ONFSKYLPEGKCBI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)N

Origin of Product

United States

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